molecular formula C21H16N2O4 B2857606 N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide CAS No. 75840-40-3

N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide

Cat. No.: B2857606
CAS No.: 75840-40-3
M. Wt: 360.369
InChI Key: UQHQNPCJGKWCRD-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide: is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a benzoyl group, a methyl group, and a nitrobenzamide moiety, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide typically involves the reaction of 2-nitrobenzoic acid with 2-benzoyl-4-methylaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Concentrated nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of N-(2-benzoyl-4-methylphenyl)-2-aminobenzamide.

    Substitution: Formation of nitrated or halogenated derivatives of the original compound.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzoyl and methyl groups may also contribute to the compound’s binding affinity and specificity for certain enzymes or receptors.

Comparison with Similar Compounds

N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide can be compared with other similar compounds to highlight its uniqueness:

    N-(2-benzoyl-4-methylphenyl)-2-methylpropanamide: Similar structure but with a methylpropanamide group instead of a nitrobenzamide group.

    N-(2-benzoyl-4-methylphenyl)-2-methoxybenzamide: Contains a methoxy group instead of a nitro group.

    N-(2-benzoyl-4-methylphenyl)-2-(4-morpholinyl)propanamide: Features a morpholinyl group, which imparts different chemical and biological properties.

Properties

IUPAC Name

N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O4/c1-14-11-12-18(17(13-14)20(24)15-7-3-2-4-8-15)22-21(25)16-9-5-6-10-19(16)23(26)27/h2-13H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQHQNPCJGKWCRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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